1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthren-2-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthren-2-ol typically involves organic synthesis techniques. The compound can be synthesized through a series of reactions starting from simpler aromatic compounds. The key steps often include alkylation, cyclization, and hydroxylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthren-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenanthrene derivatives.
Scientific Research Applications
1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthren-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthren-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating signaling pathways involved in inflammation and cancer progression. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxy-9,10-dihydrophenanthren-2-ol: Another phenanthrene derivative with similar structural features.
2-Hydroxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthrene: A synonym for 1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthren-2-ol
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methyl and vinyl groups on the phenanthrene core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C18H18O |
---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
5-ethenyl-1,6-dimethyl-9,10-dihydrophenanthren-2-ol |
InChI |
InChI=1S/C18H18O/c1-4-14-11(2)5-6-13-7-8-15-12(3)17(19)10-9-16(15)18(13)14/h4-6,9-10,19H,1,7-8H2,2-3H3 |
InChI Key |
JNJQOXZGLGRCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCC3=C2C=CC(=C3C)O)C=C1)C=C |
Origin of Product |
United States |
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